N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide
CAS No.: 857785-14-9
Cat. No.: VC7813255
Molecular Formula: C14H10N2O4
Molecular Weight: 270.24 g/mol
* For research use only. Not for human or veterinary use.
![N-(3-nitrodibenzo[b,d]furan-2-yl)acetamide - 857785-14-9](/images/structure/VC7813255.png)
Specification
CAS No. | 857785-14-9 |
---|---|
Molecular Formula | C14H10N2O4 |
Molecular Weight | 270.24 g/mol |
IUPAC Name | N-(3-nitrodibenzofuran-2-yl)acetamide |
Standard InChI | InChI=1S/C14H10N2O4/c1-8(17)15-11-6-10-9-4-2-3-5-13(9)20-14(10)7-12(11)16(18)19/h2-7H,1H3,(H,15,17) |
Standard InChI Key | NLPYRTDNEMYVHY-UHFFFAOYSA-N |
SMILES | CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-] |
Canonical SMILES | CC(=O)NC1=C(C=C2C(=C1)C3=CC=CC=C3O2)[N+](=O)[O-] |
Introduction
Chemical Structure and Properties
Molecular Architecture
The compound features a dibenzofuran scaffold—a fused bicyclic system comprising one furan ring and two benzene rings. Key structural elements include:
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Nitro group (-NO): Positioned at carbon 3 of the dibenzofuran system, contributing to electron-withdrawing effects .
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Acetamide group (-NHCOCH): Attached to carbon 2, enabling hydrogen bonding and influencing solubility .
The SMILES notation is , and the InChIKey is VSYLUMDIEOGSIE-UHFFFAOYSA-N .
Physicochemical Properties
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Solubility: Likely soluble in polar aprotic solvents (e.g., DMSO, chloroform) due to nitro and amide groups .
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Stability: Nitro groups may confer sensitivity to light and heat, necessitating storage in cool, dark conditions .
Synthesis and Characterization
Synthetic Pathways
The synthesis typically involves multi-step reactions:
Step 1: Nitration of Dibenzofuran
Dibenzofuran is nitrated using a mixture of nitric acid and sulfuric acid to introduce the nitro group at position 3 .
Parameter | Value |
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Temperature | 0–25°C |
Reaction Time | 4–6 hours |
Yield | 65–77% |
Data adapted from methodologies in .
Spectroscopic Characterization
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H NMR (DMSO-): Signals at δ 8.35–8.71 ppm (aromatic protons), δ 2.10 ppm (acetamide methyl) .
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IR (KBr): Peaks at 1690 cm (C=O stretch), 1521 cm (NO asymmetric stretch) .
Applications and Biological Activity
Material Science Applications
The nitro group’s electron-deficient nature makes the compound a candidate for:
Supplier | Purity | Price (1g) |
---|---|---|
Matrix Scientific | 97% | $252 |
Crysdot | 97% | $320 |
Future Research Directions
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